N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a substituted acetamide derivative characterized by:
- Aromatic backbone: A 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
- Phenoxy substituent: A 2-nitrophenoxy group linked to the acetamide carbonyl.
Properties
CAS No. |
5537-60-0 |
|---|---|
Molecular Formula |
C15H10ClF3N2O4 |
Molecular Weight |
374.70 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-10-6-5-9(15(17,18)19)7-11(10)20-14(22)8-25-13-4-2-1-3-12(13)21(23)24/h1-7H,8H2,(H,20,22) |
InChI Key |
GBDJYIWSYOPKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy-Substituted Acetamides
Compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide)
- Structural differences: Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a 4-nitrophenyl moiety and introduces a hydroxyl group on the phenoxy ring.
- Implications : The hydroxyl group may enhance hydrogen bonding, improving solubility but reducing metabolic stability compared to the nitro group in the target compound .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural differences: Features a methylsulfonyl group instead of the phenoxy substituent.
- Crystal structure analysis reveals intermolecular hydrogen bonding via carbonyl oxygen, suggesting solid-state stability .
Heterocyclic Acetamide Derivatives
P9 (N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide)
- Structural differences: Replaces the nitrophenoxy group with a thiazolidinedione ring conjugated to a pyridinylmethylene moiety.
- Bioactivity : Demonstrates HDAC8 inhibition (IC₅₀ = 1.2 µM), attributed to the thiazolidinedione core’s metal-chelating properties. High melting point (>300°C) and HPLC purity (97.99%) indicate thermal stability and synthetic efficiency .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Structural differences: Incorporates a thienopyrimidinylsulfanyl group.
- The ethyl and methyl groups may sterically hinder metabolic degradation .
Trifluoromethyl-Containing Analogs
Compound 13 (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide)
- Structural differences : Uses a benzothiazole scaffold with dual trifluoromethyl groups.
- Synthesis : Microwave-assisted reaction yields 19% product, highlighting challenges in coupling bulky substituents .
N-(3-(trifluoromethyl)phenyl)acetamide Derivatives (P6)
Nitro Group Variations
N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide (22)
- Structural differences : Positions the nitro group on a sulfonyl-substituted phenyl ring.
- Implications: The sulfonyl linkage may confer resistance to enzymatic cleavage compared to ether linkages in phenoxy derivatives .
Key Comparative Data
*Calculated based on structural formula.
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during acylation to avoid side reactions (e.g., nitro group reduction) .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of the 2-nitrophenoxy group .
- Purification : Use column chromatography with a hexane:ethyl acetate gradient (3:1 to 1:1) to isolate the product from unreacted starting materials .
- Yield Improvement : Introduce catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate nucleophilic substitution .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer efficacy)?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. To address this:
- Comparative Assays : Test the compound under standardized protocols (e.g., CLSI guidelines for antifungals; NCI-60 panel for cancer cells) .
- Structural Confirmation : Verify purity (>95% via HPLC) and identity (¹H/¹³C NMR, IR) to rule out impurities influencing activity .
- Target-Specific Studies : Use CRISPR-mediated gene knockout models to validate interactions with proposed targets (e.g., fungal CYP51 or human HDAC8) .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity Assessment : Reverse-phase HPLC (C18 column, 254 nm UV detection) with isocratic elution (methanol:water 70:30) .
- Structural Confirmation :
- Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Advanced Question: What mechanistic insights exist for the reactivity of the 2-nitrophenoxy group in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution on the nitro group .
- Isotopic Labeling : Track ¹⁸O-labeled nitro groups via mass spectrometry to confirm displacement pathways .
Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal lanosterol demethylase). Focus on hydrophobic pockets accommodating the trifluoromethyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with acetamide NH) .
- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) using Hammett σ constants to optimize bioactivity .
Basic Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Derivative Synthesis : Modify the phenyl (e.g., replace Cl with F) or nitrophenoxy (e.g., reduce NO₂ to NH₂) groups .
- Biological Screening : Test derivatives against a panel of fungal/cancer cell lines with wild-type and resistant strains .
- Electron-Withdrawing Effects : Quantify substituent impacts on electron density via cyclic voltammetry (e.g., nitro group’s redox potential) .
Advanced Question: How does the compound’s solubility and stability vary under physiological conditions?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification .
- Degradation Pathways : Identify hydrolytic degradation products (e.g., cleavage of acetamide bond) via LC-MS/MS under stressed conditions (pH 2–9) .
- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles to enhance bioavailability .
Advanced Question: What metabolic pathways are hypothesized for this compound in mammalian systems?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at the phenyl ring) via UPLC-QTOF .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite Identification : Use ¹⁹F NMR to track trifluoromethyl group stability during metabolism .
Advanced Question: Can this compound exhibit synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Screens : Test with fluconazole (antifungal) or cisplatin (anticancer) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination therapy vs. monotherapy .
Advanced Question: How can crystallography elucidate this compound’s solid-state behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
